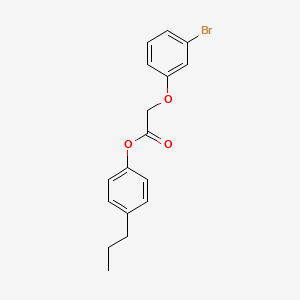

4-Propylphenyl 2-(3-bromophenoxy)acetate

Description

4-Propylphenyl 2-(3-bromophenoxy)acetate is a synthetic ester compound featuring a 3-bromophenoxy group linked to an acetate moiety, which is further esterified with a 4-propylphenyl group. This structure combines aromatic bromination, ether linkage, and ester functionality, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. For instance, the preparation of 2-(4-propylphenyl)ethylbenzene () involves hydrazine hydrate and potassium hydroxide, suggesting that similar reagents might be used in synthesizing the 4-propylphenyl ester group. The compound’s bromophenoxy component is structurally analogous to 2-(3-bromophenoxy)tetrahydropyran (), though the latter includes a cyclic ether system.

Properties

IUPAC Name |

(4-propylphenyl) 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO3/c1-2-4-13-7-9-15(10-8-13)21-17(19)12-20-16-6-3-5-14(18)11-16/h3,5-11H,2,4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRGOWXMBLGJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 2-(3-bromophenoxy)acetate can be achieved through several synthetic routes. One common method involves the esterification of 4-propylphenol with 2-(3-bromophenoxy)acetic acid. The reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl 2-(3-bromophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 4-propylphenyl 2-(3-bromophenoxy)acetone or 4-propylphenyl 2-(3-bromophenoxy)acetic acid.

Reduction: Formation of 4-propylphenyl 2-(3-phenoxy)acetate.

Substitution: Formation of 4-propylphenyl 2-(3-aminophenoxy)acetate or 4-propylphenyl 2-(3-thiophenoxy)acetate.

Scientific Research Applications

4-Propylphenyl 2-(3-bromophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Propylphenyl 2-(3-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with biological macromolecules, influencing their function. Additionally, the acetate linkage may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a meta-brominated phenoxy group and a 4-propylphenyl ester. Key comparisons with structurally related compounds include:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | logP (XlogP) | Hydrogen Bond Acceptors | Key Features |

|---|---|---|---|---|---|

| 4-Propylphenyl 2-(3-bromophenoxy)acetate* | C₁₇H₁₇BrO₃ | ~365.2 (calc.) | ~4.5 (est.) | 3 | Bulky 4-propylphenyl ester |

| tert-Butyl 2-(3-bromophenoxy)acetate | C₁₂H₁₅BrO₃ | 287.15 | 3.5 | 3 | Sterically hindered tert-butyl ester |

| Ethyl 2-(3-bromophenoxy)acetate | C₁₀H₁₁BrO₃ | 259.10 | 2.8 | 3 | Small alkyl ester; higher volatility |

| Methyl 2-(4-bromophenyl)acetate | C₉H₉BrO₂ | 229.07 | 2.3 | 2 | Para-bromine; methyl ester |

*Estimated values based on structural analogs ().

- Ester Group Impact: The 4-propylphenyl ester in the target compound introduces significant hydrophobicity (estimated logP ~4.5) compared to smaller esters like ethyl (logP 2.8, ) or methyl (logP 2.3, ). In contrast, the tert-butyl ester in tert-butyl 2-(3-bromophenoxy)acetate (logP 3.5, ) offers steric protection, possibly increasing metabolic stability.

- Bromophenoxy Substituent: The meta-bromine position in the target compound contrasts with the para-bromine in Methyl 2-(4-bromophenyl)acetate (). Meta-substitution may alter electronic effects (e.g., resonance or inductive) and steric interactions in synthetic or biological contexts.

Key Research Findings and Limitations

- Thermodynamic Stability: The tert-butyl analog () has a lower hydrogen bond donor count (0 vs. 0 in the target compound) but similar acceptor count (3), suggesting comparable solubility challenges.

- Synthetic Challenges : Bulky esters (e.g., 4-propylphenyl) may require optimized catalysts or elevated temperatures for efficient esterification.

- Data Gaps : Direct experimental data on the target compound’s reactivity, toxicity, or biological activity are absent in the evidence, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.